molecular formula C8H8ClIS B8709111 2-Chloro-4-(ethylthio)-1-iodo-benzene

2-Chloro-4-(ethylthio)-1-iodo-benzene

Katalognummer: B8709111
Molekulargewicht: 298.57 g/mol
InChI-Schlüssel: VKSNRFWDQSGSJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(ethylthio)-1-iodo-benzene is an aromatic compound with a benzene ring substituted with chlorine, ethylthio, and iodine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(ethylthio)-1-iodo-benzene typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-chloro-4-(ethylthio)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(ethylthio)-1-iodo-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran at low temperatures.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(ethylthio)-1-aminobenzene.

    Oxidation: Sulfoxides or sulfones, such as 2-chloro-4-(ethylsulfinyl)-1-iodobenzene.

    Reduction: Dehalogenated products, such as 2-chloro-4-(ethylthio)benzene.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(ethylthio)-1-iodo-benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.

    Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(ethylthio)-1-iodo-benzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form new compounds. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, such as inhibiting enzymes or binding to receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-(methylthio)-1-iodobenzene: Similar structure but with a methylthio group instead of an ethylthio group.

    2-Chloro-4-(ethylthio)-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.

    2-Chloro-4-(ethylthio)-1-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-Chloro-4-(ethylthio)-1-iodo-benzene is unique due to the presence of both chlorine and iodine atoms, which can participate in different types of chemical reactions. The ethylthio group also provides additional reactivity, making this compound versatile for various synthetic applications.

Eigenschaften

Molekularformel

C8H8ClIS

Molekulargewicht

298.57 g/mol

IUPAC-Name

2-chloro-4-ethylsulfanyl-1-iodobenzene

InChI

InChI=1S/C8H8ClIS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3

InChI-Schlüssel

VKSNRFWDQSGSJV-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC(=C(C=C1)I)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-iodo-aniline (5.6 g), isoamylnitrite (8.8 ml) and ethyldisulphide (13.4 ml) in acetonitrile (100 ml) was heated at 60° C. for 24 h. The solvent was removed under reduced pressure and the residue purified by chromatography on silica eluting with 1% ethylacetate/isohexane. Yield 4.02 g
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.